Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a nitro group, a pyrimidinylpiperidine moiety, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyridine ring.
Piperidinylation: Attachment of the pyrimidinylpiperidine moiety to the pyridine ring.
Esterification: Formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, nitration may involve the use of nitric acid and sulfuric acid under controlled temperatures. Piperidinylation might require the use of a base such as sodium hydride and a suitable solvent like dimethylformamide (DMF). Esterification can be achieved using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automation can enhance efficiency and yield. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide, heat.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: Amino derivative of the original compound.
Substitution: Carboxylic acid derivative.
Oxidation: N-oxide derivative.
Scientific Research Applications
Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The pyrimidinylpiperidine moiety may interact with specific molecular targets, such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitro-6-(4-pyridin-2-ylpiperidin-1-yl)pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate is unique due to the combination of its functional groups and the specific arrangement of atoms. The presence of both a nitro group and a pyrimidinylpiperidine moiety provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 5-nitro-6-(4-pyrimidin-2-ylpiperidin-1-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-25-16(22)12-3-4-13(21(23)24)15(19-12)20-9-5-11(6-10-20)14-17-7-2-8-18-14/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIRLPQGAFRWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N2CCC(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.